molecular formula C17H25ClN2O2 B8279254 4-Chlorobenzyl-3-[(tert-butoxycarbonyl)amino]piperidine

4-Chlorobenzyl-3-[(tert-butoxycarbonyl)amino]piperidine

Cat. No.: B8279254
M. Wt: 324.8 g/mol
InChI Key: BPVIQEUFAVEGNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chlorobenzyl-3-[(tert-butoxycarbonyl)amino]piperidine is a useful research compound. Its molecular formula is C17H25ClN2O2 and its molecular weight is 324.8 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C17H25ClN2O2

Molecular Weight

324.8 g/mol

IUPAC Name

tert-butyl N-[1-[(4-chlorophenyl)methyl]piperidin-3-yl]carbamate

InChI

InChI=1S/C17H25ClN2O2/c1-17(2,3)22-16(21)19-15-5-4-10-20(12-15)11-13-6-8-14(18)9-7-13/h6-9,15H,4-5,10-12H2,1-3H3,(H,19,21)

InChI Key

BPVIQEUFAVEGNU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCN(C1)CC2=CC=C(C=C2)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Triethylamine (3.38 g) and activated 3 Å molecular sieve (30 g) were added to a tBuOH (500 mL) solution of 1-(4-chlorobenzyl)nipecotic acid (7.06 g, 27.8 mmol). Diphenylphosphoryl azide (8.58 g) was added, and the resulting reaction mixture was stirred under reflux for 18 hour and cooled. The solvent was removed under reduced pressure. The obtained residue was then dissolved in ethyl acetate (500 mL), and the organic layer was washed with a saturated aqueous solution of NaHCO3 (100 mL×2) and brine (50 mL), then dried (over Na2SO4) and concentrated under reduced pressure. The obtained crude product was purified by chromatography (SiO2, 25% ethyl acetate-hexane) to provide 1-(4-chlorobenzyl-3-[(tert-butoxycarbonyl)amino]piperidine (2.95 g, 32.6%) as a white crystalline solid. 1H NMR (CDCl3, 300 MHz) δ 1.4-1.75 (br, 4H), 2.2-2.7 (br, 4H), 3.5 (br, 2H), 3.8 (br, 4H), 7.3 (br, 4H). The purity was determined by RPLC/MS (>99%). ESI/MS m/e 269.2 (M++H-56, C17H26ClN2O2).
Quantity
3.38 g
Type
reactant
Reaction Step One
Quantity
7.06 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
8.58 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 1-(4-chlorobenzyl)nipecotic acid (7.06 g, 27.8 mmol) in tBuOH (500 mL) was treated with Et3N (3.38 g) and activated 3 A molecular sieves (30 g). Diphenylphosphoryl azide (8.58 g) was added, and the reaction mixture was warmed at reflux for 18 h. The mixture was cooled and the solvent was reflux for 18 h. The mixture was cooled and the solvent was remove under vacuum. The residue was dissolved in EtOAc (500 mL), and the organic phase was washed with saturated aqueous NaHCO3 (2×100 mL) and brine (50 mL), dried (Na2SO4), and concentrated in vacuo. Chromatography (SiO2, 25% EtOAc-hexane) afforded 1-(4-chlorobenzyl)-3-{(tert-butoxycarbonyl)amino}piperidine (2.95 g, 32.6%) as a white crystalline solid: 1H NMR (CDCl3, 300 MHz) δ1.4-1.75 (br, 4H), 2.2-2.7 (br, 4H), 3.5 (br, 2H), 3.8 (br, 1H), 7.3 (br, 4H); The purity was determined by RPLC/MS (>99%); ESI/MS m/e 269.2 (M++H-56, C17H26ClN2O2).
Quantity
7.06 g
Type
reactant
Reaction Step One
Name
Quantity
3.38 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
8.58 g
Type
reactant
Reaction Step Two

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